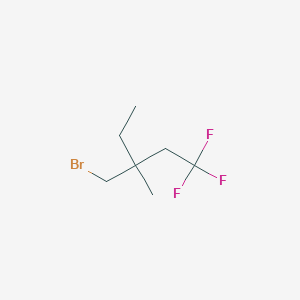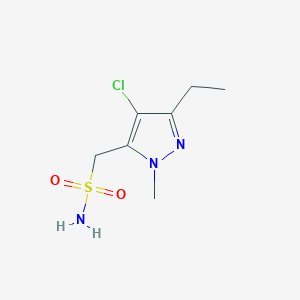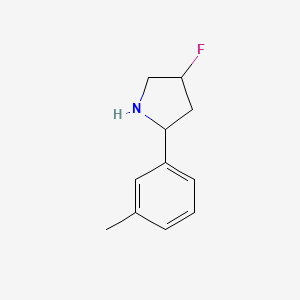
3-(Bromomethyl)-1,1,1-trifluoro-3-methylpentane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Bromomethyl)-1,1,1-trifluoro-3-methylpentane is an organic compound characterized by the presence of a bromomethyl group, a trifluoromethyl group, and a methyl group attached to a pentane backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Bromomethyl)-1,1,1-trifluoro-3-methylpentane typically involves the bromination of a suitable precursor. One common method involves the reaction of 3-methyl-1,1,1-trifluoropentane with bromine in the presence of a catalyst such as triphenylphosphine in dichloromethane (DCM) to yield the desired product . The reaction is usually carried out under controlled conditions to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar bromination reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the process. Additionally, industrial methods may incorporate purification steps such as distillation or recrystallization to obtain high-purity this compound.
Analyse Des Réactions Chimiques
Types of Reactions
3-(Bromomethyl)-1,1,1-trifluoro-3-methylpentane undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding alcohols or carboxylic acids.
Reduction: Reduction reactions can convert the bromomethyl group to a methyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Typical reagents include sodium alkoxides, amines, and thiols. Reactions are often carried out in polar aprotic solvents like DMSO or DMF.
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used under anhydrous conditions.
Major Products Formed
Nucleophilic Substitution: Products include substituted pentanes with various functional groups replacing the bromomethyl group.
Oxidation: Products include alcohols or carboxylic acids depending on the extent of oxidation.
Reduction: The primary product is 3-methyl-1,1,1-trifluoro-3-methylpentane.
Applications De Recherche Scientifique
3-(Bromomethyl)-1,1,1-trifluoro-3-methylpentane has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly in the synthesis of intermediates for drug candidates.
Material Science: It is utilized in the preparation of functionalized polymers and materials with specific properties.
Chemical Biology: The compound is employed in the study of biological pathways and the development of biochemical probes.
Mécanisme D'action
The mechanism of action of 3-(Bromomethyl)-1,1,1-trifluoro-3-methylpentane primarily involves its reactivity as an alkylating agent. The bromomethyl group can undergo nucleophilic substitution reactions, allowing the compound to modify other molecules by forming covalent bonds. This reactivity is exploited in various synthetic and biological applications to introduce specific functional groups or labels into target molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(Chloromethyl)-1,1,1-trifluoro-3-methylpentane
- 3-(Iodomethyl)-1,1,1-trifluoro-3-methylpentane
- 3-(Hydroxymethyl)-1,1,1-trifluoro-3-methylpentane
Uniqueness
3-(Bromomethyl)-1,1,1-trifluoro-3-methylpentane is unique due to the presence of the bromomethyl group, which imparts higher reactivity compared to its chloro and iodo analogs. The trifluoromethyl group also enhances the compound’s stability and lipophilicity, making it valuable in various chemical and biological applications.
Propriétés
Formule moléculaire |
C7H12BrF3 |
|---|---|
Poids moléculaire |
233.07 g/mol |
Nom IUPAC |
3-(bromomethyl)-1,1,1-trifluoro-3-methylpentane |
InChI |
InChI=1S/C7H12BrF3/c1-3-6(2,5-8)4-7(9,10)11/h3-5H2,1-2H3 |
Clé InChI |
LDXOBFRWIUDPIO-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)(CC(F)(F)F)CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-{2-[Methyl(phenyl)amino]ethyl}piperidine-4-carboxamide](/img/structure/B13208227.png)

![1-[2-(3-Bromophenoxy)ethyl]piperazine](/img/structure/B13208244.png)
![5,5-Dioxo-1-oxa-5lambda6-thiaspiro[2.5]octane-2-carbonitrile](/img/structure/B13208261.png)


![tert-Butyl N-{6-methoxy-1,8-dioxaspiro[4.5]decan-3-yl}-N-methylcarbamate](/img/structure/B13208278.png)





![[1-(Bromomethyl)cyclohexyl]benzene](/img/structure/B13208318.png)
